molecular formula C12H24O2 B1604610 3,7-Dimethyloctyl acetate CAS No. 20780-49-8

3,7-Dimethyloctyl acetate

Cat. No. B1604610
CAS RN: 20780-49-8
M. Wt: 200.32 g/mol
InChI Key: XFPXWDJICXBWRU-UHFFFAOYSA-N
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Description

3,7-Dimethyloctyl acetate is a chemical compound with the molecular formula C12H24O2 . It has an average mass of 200.318 Da and a monoisotopic mass of 200.177628 Da . It is also known by other names such as 1-Octanol, 3,7-dimethyl-, acetate; 3,7-Dimethyl-1-octanol, acetate; Dihydrocitronellyl acetate; 3,7-Dimethyloctanyl acetate; Tetrahydrogeranyl acetate; 3,7-dimethyl-1-octyl acetate .


Molecular Structure Analysis

The molecular structure of 3,7-Dimethyloctyl acetate consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file .

Scientific Research Applications

Catalysis in Dimethyl Ether Carbonylation

Dimethyl ether carbonylation to methyl acetate was studied on dealuminated mordenites, focusing on the selective removal of T3 and T4 Al sites in 4-membered rings. This study demonstrated that dealumination doubles catalyst lifetime and increases selectivity upon deactivation, indicating the importance of 4-membered and 5-membered acid sites in product formation and catalyst deactivation (Reule, Sawada, & Semagina, 2017).

Biotransformation Using Glomerella Cingulata

Microbial transformation of (-)-dihydromyrcenyl acetate by the plant parasitic fungus Glomerella cingulata led to the production of several compounds, including 3,7-dimethyloctane-1,2,7-triol-7-carboxylate, demonstrating the biocatalytic potential of this fungus (Miyazawa, Akazawa, Sakai, & Nankai, 2000).

Synthesis of Sex Pheromones

Efficient synthesis of (2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate, a sex pheromone of pine sawflies, was achieved. This synthesis employed a highly selective tandem ester reduction-epoxide formation-reductive epoxide-opening reaction protocol, providing insights into the stereoselective synthesis of complex molecules (Huang, Lan, Zheng, & Ruan, 2004).

Photodynamic Therapy Applications

The study of lutetium(III) acetate phthalocyanine derivatives highlighted their potential as photosensitizers for photodynamic therapy, a treatment modality for cancer. These derivatives showed promising properties, such as high singlet oxygen generation, indicating their potential efficacy in clinical applications (Al-Raqa, Köksoy, & Durmuş, 2017).

Antifungal Properties

Geranyl acetate and its derivatives, including epoxides and hydroperoxides, demonstrated significant antifungal activity against several fungal strains. This highlights the potential of these compounds, derived from 3,7-Dimethyloctyl acetate, in antifungal applications (Khayyat & Sameeh, 2017).

Gas-Phase Behavior in Ion Mobility Spectrometry

Ion mobilityspectrometry (IMS) studies of ionized acetates, including derivatives of 3,7-Dimethyloctyl acetate, revealed the formation of dimers in gas-phase. This research is significant in understanding the behavior of oxygen-containing compounds in IMS, providing insights into the characteristics of acetate monomers and dimers in analytical applications (Pedersen et al., 2008).

Biosynthesis from Acetate

In an innovative approach, (R)-3-hydroxybutyric acid was biosynthesized from syngas-derived acetate using engineered Escherichia coli. This study showcased the potential of using acetate, a non-food carbon source, for industrial production of valuable chemicals, highlighting the efficient utilization of acetate for biosynthetic processes (Fei, Luo, Lai, & Wu, 2021).

Solvent Reactivity Studies

Research on the reactivity of 3,5-dimethylpyrazole with zinc(II) acetates indicated the formation of mono- and bi-nuclear zinc complexes. This study demonstrated how solvent choice impacts the formation of these complexes, providing valuable information for the synthesis and characterization of metal-organic compounds (Sarma, Kalita, & Baruah, 2009).

Safety And Hazards

Safety data sheets suggest that 3,7-Dimethyloctyl acetate may cause skin irritation and could be very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

3,7-dimethyloctyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPXWDJICXBWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051851
Record name 3,7-Dimethyloctyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyloctyl acetate

CAS RN

20780-49-8
Record name 3,7-Dimethyloctyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanol, 3,7-dimethyl-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 3,7-dimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7-Dimethyloctyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyl-1-octyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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